molecular formula C8H8O3 B139489 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- CAS No. 128886-98-6

4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-

Cat. No. B139489
M. Wt: 152.15 g/mol
InChI Key: RVRIIDSRIPHWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as Meldrum's acid derivative and is widely used in various research fields such as organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is not fully understood. However, studies have shown that this compound can act as an electrophile and a nucleophile, making it a versatile reagent in organic synthesis. It can also act as a Lewis acid, which makes it useful in catalytic reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- are not well studied. However, studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- in lab experiments is its versatility as a reagent. It can be used in a wide range of reactions, making it a valuable tool in organic synthesis. However, the compound is highly reactive and requires careful handling to avoid accidents. It is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the study of the compound's potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders. Additionally, the compound's potential applications in catalysis and material science are also areas of interest for future research.
Conclusion:
In conclusion, 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is a versatile compound with a wide range of applications in scientific research. Its synthesis method is well-established, and it has been used as a starting material in the synthesis of various organic compounds. The compound's mechanism of action is not fully understood, but it has been shown to have inhibitory effects on various enzymes. While the compound has several advantages in lab experiments, it also has limitations due to its high reactivity and cost. Future research on this compound should focus on developing new synthetic methods, studying its potential therapeutic effects, and exploring its applications in catalysis and material science.

Synthesis Methods

The synthesis of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- can be achieved by reacting Meldrum's acid with formaldehyde and subsequent alkylation with methyl iodide. The reaction takes place in the presence of a strong base such as potassium carbonate and requires careful handling due to the reactive nature of the reagents involved.

Scientific Research Applications

The compound 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This compound is also used as a reagent in organic synthesis, where it is employed in reactions such as Michael addition, aldol condensation, and Knoevenagel condensation.

properties

CAS RN

128886-98-6

Product Name

4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

2-acetyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C8H8O3/c1-4-3-6(10)7(5(2)9)8(4)11/h3,11H,1-2H3

InChI Key

RVRIIDSRIPHWDF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=C1O)C(=O)C

Canonical SMILES

CC1=CC(=O)C(=C1O)C(=O)C

synonyms

4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-, (E)- (9CI)

Origin of Product

United States

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